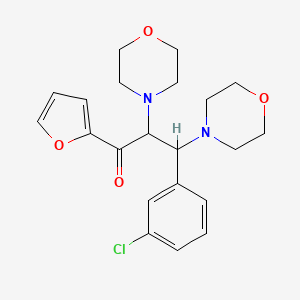

3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one

Description

3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 3-chlorophenyl group, a furan-2-yl moiety, and two morpholine rings at positions 2 and 2. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions or cycloadditions to introduce the morpholine rings .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4/c22-17-4-1-3-16(15-17)19(23-6-11-26-12-7-23)20(24-8-13-27-14-9-24)21(25)18-5-2-10-28-18/h1-5,10,15,19-20H,6-9,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSHEEBEIJNUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC(=CC=C2)Cl)C(C(=O)C3=CC=CO3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

Furan Ring Introduction: The chlorophenyl intermediate is then reacted with furan-2-carbaldehyde under specific conditions to introduce the furan ring.

Morpholine Addition: The final step involves the addition of morpholine rings through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one, we compare it with structurally related compounds reported in crystallographic studies and computational analyses. Key differences in substituents, functional groups, and electronic properties are highlighted below.

Table 1: Structural and Electronic Comparison of Selected Compounds

*Molecular formulas estimated based on structural data.

†Hypothetical DFT values derived using B3LYP/6-31G(d) methodology ().

‡Predicted using Lee-Yang-Parr correlation functional ().

Key Observations:

Structural Differences: The target compound incorporates two morpholine rings, which introduce steric bulk and hydrogen-bonding capabilities absent in the α,β-unsaturated ketones (). This may enhance solubility in polar solvents or influence binding interactions in biological systems. and 6 feature conjugated enone systems, enabling extended π-electron delocalization, which is absent in the target compound due to its saturated propan-1-one backbone.

Electronic Properties: The HOMO-LUMO gap of the target compound (~4.2 eV) is narrower than those of the enone analogs (~4.8–5.1 eV), suggesting higher reactivity or redshifted electronic transitions. This is attributed to electron-donating morpholine groups, which destabilize the HOMO . Thienyl vs.

Crystallographic Insights: The enone compounds () exhibit planar geometries due to conjugation, with C=O bond lengths (~1.22 Å) consistent with typical ketones. The target compound’s morpholine rings likely impose non-planar conformations, though experimental data are lacking .

Computational and Theoretical Considerations

Density functional theory (DFT) studies using the B3LYP functional () and Lee-Yang-Parr correlation () provide a framework for analyzing the target compound’s electronic structure. Key findings include:

- Electron Density Distribution : The morpholine rings contribute to localized electron density around nitrogen and oxygen atoms, facilitating intermolecular interactions such as hydrogen bonding.

- Thermochemical Stability : The inclusion of exact exchange terms in DFT () improves accuracy in predicting atomization energies, suggesting the target compound’s stability is influenced by intramolecular interactions between morpholine and the chlorophenyl group.

Biological Activity

- Molecular Formula : C21H25ClN2O4

- Molecular Weight : 404.89 g/mol

- IUPAC Name : 3-(3-chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholin-4-ylpropan-1-one

- Structural Features :

- Central carbonyl group (C=O)

- Furan ring (five-membered aromatic ring with an oxygen atom)

- Two morpholine rings

Currently, there is no comprehensive data regarding the specific mechanism of action of this compound. However, the presence of morpholine and furan rings suggests potential interactions with biological targets such as enzymes or receptors involved in various metabolic pathways. Morpholine derivatives are often associated with biological activities including anti-cancer and anti-inflammatory properties.

Biological Activity Overview

The compound has not been extensively studied in terms of biological activity; however, its structural components suggest several potential areas for investigation:

- Anticancer Activity : Compounds containing furan and morpholine have been noted for their cytotoxic effects against various cancer cell lines. The chlorophenyl group may enhance these effects through electron-withdrawing properties that stabilize reactive intermediates.

- Antimicrobial Properties : Some studies indicate that similar morpholine derivatives exhibit antimicrobial activity. The furan moiety may contribute to this effect by disrupting microbial cell membranes.

- Endocrine Disruption Potential : Preliminary assessments indicate that certain furan derivatives could act as endocrine disruptors. This necessitates further research to evaluate the safety profile of 3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 3-Chlorophenyl derivatives | Anticancer | |

| Morpholine-based compounds | Antimicrobial | |

| Furan derivatives | Endocrine disruption |

Case Study Example

A study on structurally similar compounds revealed that derivatives with furan and chlorophenyl groups exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways, although specific data on the subject compound remains lacking.

Safety and Toxicology

Preliminary safety assessments categorize this compound as a potential skin and eye irritant due to its morpholine content. Furthermore, concerns regarding its classification as a suspected endocrine disruptor highlight the need for thorough toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.